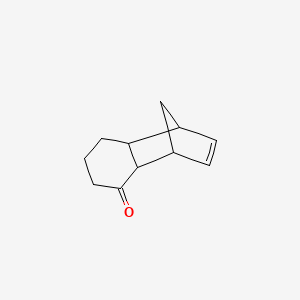
4,4a,6,7,8,8a-Hexahydro-1,4-methanonaphthalen-5(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4a,6,7,8,8a-Hexahydro-1,4-methanonaphthalen-5(1H)-one is a complex organic compound with a unique structure. It is characterized by a fused ring system that includes a methano bridge, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4a,6,7,8,8a-Hexahydro-1,4-methanonaphthalen-5(1H)-one typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes include:
Cyclization Reactions: These reactions involve the formation of the fused ring system through intramolecular cyclization.
Hydrogenation: This step is crucial for saturating the rings, converting double bonds into single bonds.
Methano Bridge Formation:
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4,4a,6,7,8,8a-Hexahydro-1,4-methanonaphthalen-5(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction: This reaction typically involves the addition of hydrogen to reduce double bonds or carbonyl groups.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by a catalyst.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce alkanes or alcohols.
Applications De Recherche Scientifique
4,4a,6,7,8,8a-Hexahydro-1,4-methanonaphthalen-5(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,4a,6,7,8,8a-Hexahydro-1,4-methanonaphthalen-5(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to these targets, altering their activity and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Decalin: A bicyclic compound with a similar fused ring system but without the methano bridge.
Tetralin: Another bicyclic compound, differing in the saturation of the rings and the absence of the methano bridge.
Uniqueness
4,4a,6,7,8,8a-Hexahydro-1,4-methanonaphthalen-5(1H)-one is unique due to its methano bridge, which imparts distinct chemical properties and reactivity compared to similar compounds. This structural feature makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
51519-65-4 |
|---|---|
Formule moléculaire |
C11H14O |
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
tricyclo[6.2.1.02,7]undec-9-en-3-one |
InChI |
InChI=1S/C11H14O/c12-10-3-1-2-9-7-4-5-8(6-7)11(9)10/h4-5,7-9,11H,1-3,6H2 |
Clé InChI |
YINCMLNASBORJF-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C3CC(C2C(=O)C1)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















